Sodium 5-phenyl-2-pyrazoline-1-carboxylate Sodium 5-phenyl-2-pyrazoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 121306-86-3
VCID: VC20848238
InChI: InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
SMILES: C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
Molecular Formula: C10H9N2NaO2
Molecular Weight: 212.18 g/mol

Sodium 5-phenyl-2-pyrazoline-1-carboxylate

CAS No.: 121306-86-3

Cat. No.: VC20848238

Molecular Formula: C10H9N2NaO2

Molecular Weight: 212.18 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-phenyl-2-pyrazoline-1-carboxylate - 121306-86-3

Specification

CAS No. 121306-86-3
Molecular Formula C10H9N2NaO2
Molecular Weight 212.18 g/mol
IUPAC Name sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate
Standard InChI InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
Standard InChI Key KFTLNIRJGYOQRK-UHFFFAOYSA-M
Isomeric SMILES C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
SMILES C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
Canonical SMILES C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Properties

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound containing a five-membered pyrazoline ring with a phenyl group at the 5-position and a sodium carboxylate group at the 1-position. This section details its fundamental chemical characteristics.

Basic Identification Data

The compound is cataloged with specific identifiers that allow for its precise identification in chemical databases and literature.

ParameterValue
CAS Registry Number121306-86-3
PubChem CID23690231
Molecular FormulaC₁₀H₉N₂NaO₂
Molecular Weight212.18 g/mol
Parent Compound3-Phenyl-3,4-dihydropyrazole-2-carboxylic acid (CID 3078484)

The compound is also known by several synonyms, including Sodium 4,5-dihydro-5-phenyl-1H-pyrazole-1-carboxylate and 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt .

Physical and Chemical Properties

The physicochemical properties of Sodium 5-phenyl-2-pyrazoline-1-carboxylate determine its behavior in different environments and its potential applications.

PropertyValue
Physical StateSolid
Boiling Point367.8°C at 760 mmHg
Melting Point176.2°C
Vapor Pressure4.67×10⁻⁶ mmHg at 25°C
Computed LogPNot determined
Water SolubilitySoluble due to sodium carboxylate group

These properties indicate that the compound has good thermal stability and is likely to be soluble in polar solvents due to its ionic character .

Structural Characteristics

The molecular structure of Sodium 5-phenyl-2-pyrazoline-1-carboxylate features a partially saturated pyrazoline ring with a specific substitution pattern. The compound contains a phenyl group at the 5-position of the pyrazoline ring and a sodium carboxylate group at the 1-position.

The structural formula can be represented as:

  • InChI: InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1

  • InChIKey: KFTLNIRJGYOQRK-UHFFFAOYSA-M

  • SMILES: C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]

The pyrazoline core structure contains a partially reduced pyrazole ring with one double bond, which distinguishes it from fully aromatic pyrazole derivatives.

Spectroscopic Characterization

Spectroscopic data for pyrazoline derivatives provides insights into the expected characteristics of Sodium 5-phenyl-2-pyrazoline-1-carboxylate.

Infrared Spectroscopy

Based on related pyrazoline derivatives, Sodium 5-phenyl-2-pyrazoline-1-carboxylate would likely exhibit characteristic infrared absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (carboxylate)1670-1640
C=N (pyrazoline)1560-1548
C-N stretching1245-1230
Aromatic C-H3090-3078
Aliphatic C-H2983-2920

These characteristic absorption bands could be used for identification and purity assessment of the compound .

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopic data for similar pyrazoline derivatives suggests the following expected signals for Sodium 5-phenyl-2-pyrazoline-1-carboxylate:

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazoline H₅ (CH-Ph)5.10-5.42dd
Pyrazoline H₄ (CH₂)3.50-3.04 and 3.90-3.48dd (2H)
Aromatic protons7.10-7.80m

The ¹³C NMR spectrum would likely show signals for the carboxylate carbon around 166-168 ppm, pyrazoline ring carbons between 44-68 ppm, and aromatic carbons in the range of 115-146 ppm .

Biological ActivitySupporting Evidence from Related Compounds
Anti-inflammatoryPyrazoline derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes
AntimicrobialSeveral pyrazoline compounds exhibit activity against bacterial and fungal pathogens
AnticancerCertain pyrazoline derivatives demonstrate cytotoxic effects against cancer cell lines, including pancreatic adenocarcinoma and glioma cells
AntiviralRecent research has explored pyrazolines as potential inhibitors of viral proteins, including SARS-CoV-2 NSP3-macrodomain

The carboxylate group at the 1-position of the pyrazoline ring could potentially enhance water solubility and bioavailability compared to other pyrazoline derivatives, potentially offering advantages for pharmaceutical applications.

Structure-Activity Relationships

Based on studies of related compounds, several structural features of Sodium 5-phenyl-2-pyrazoline-1-carboxylate may influence its biological activity:

  • The phenyl group at the 5-position is known to contribute to binding interactions with biological targets

  • The partially reduced pyrazoline ring provides a specific three-dimensional conformation that may influence receptor interactions

  • The carboxylate group may serve as a hydrogen bond acceptor in interactions with biological receptors

Comparative Analysis with Related Compounds

Understanding the relationship between Sodium 5-phenyl-2-pyrazoline-1-carboxylate and structurally similar compounds provides context for its potential applications and properties.

Structural Analogs

Several structurally related compounds share similarities with Sodium 5-phenyl-2-pyrazoline-1-carboxylate:

CompoundStructural DifferenceKey Distinctive Properties
5-Phenyl-1H-pyrazole-3-carboxylic acidFully aromatic pyrazole ring; carboxyl group at 3-positionHigher melting point (250°C); different regioselectivity in reactions
Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylateContains ester group at 3-position; additional oxo group at 5-positionMelting point: 181.5-182.5°C; LogP: 2 at pH 8.5; different biological activity profile
1,3,5-Triaryl-2-pyrazoline derivativesAdditional aryl substitutions; no carboxylate groupDifferent solubility profiles; varied biological activities depending on substitution patterns

These structural differences lead to distinct physicochemical properties and potentially different biological activities.

Functional Comparison

The functional characteristics of Sodium 5-phenyl-2-pyrazoline-1-carboxylate compared to other pyrazoline derivatives:

  • The sodium carboxylate moiety likely increases water solubility compared to uncharged pyrazoline derivatives

  • The absence of additional substituents may allow for more straightforward structural modifications for structure-activity relationship studies

  • The specific substitution pattern may influence its metabolic stability and pharmacokinetic properties

Research Applications and Future Directions

Considering the properties and structural features of Sodium 5-phenyl-2-pyrazoline-1-carboxylate, several research applications and future directions can be proposed.

Future Research Directions

Future research involving Sodium 5-phenyl-2-pyrazoline-1-carboxylate might focus on:

  • Detailed investigation of its potential biological activities, particularly anti-inflammatory, antimicrobial, and anticancer properties

  • Development of improved synthetic routes with higher yields and greater selectivity

  • Exploration of its potential as a building block for more complex molecules

  • Computational studies to predict its interactions with biological targets

  • Structure-activity relationship studies through systematic modification of the basic scaffold

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